molecular formula C19H19N5O3 B2753704 7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine CAS No. 671766-74-8

7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B2753704
CAS No.: 671766-74-8
M. Wt: 365.393
InChI Key: MFKUMUVFSGMTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a high-purity chemical scaffold designed for pharmaceutical and biological research. This compound belongs to the 4,7-dihydrotetrazolo[1,5-a]pyrimidine class, which is recognized for its significant bioactivity and electron-withdrawing properties that make it valuable for studying theoretical issues like tautomerism and intramolecular transformations . Tetrazolo[1,5-a]pyrimidine derivatives have demonstrated a range of promising biological activities in scientific research, including anticancer , antimicrobial , antioxidant , and antiviral properties , positioning this compound as a versatile precursor for drug discovery. The specific 3,4-dimethoxyphenyl and 3-methoxyphenyl substituents on the dihydropyrimidine core are characteristic of privileged structures in medicinal chemistry, often associated with enhanced bioactivity and pharmacokinetic properties. The compound is synthesized via multicomponent reactions (MCRs) involving 5-aminotetrazole, which aligns with green chemistry principles by minimizing synthetic steps . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-25-14-6-4-5-12(9-14)15-11-16(24-19(20-15)21-22-23-24)13-7-8-17(26-2)18(10-13)27-3/h4-11,16H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKUMUVFSGMTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a member of the tetrazolopyrimidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of 7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is C20H20N4O3C_{20}H_{20}N_{4}O_{3}, with a molecular weight of approximately 364.4 g/mol. The unique structure includes:

  • Tetrazole and Pyrimidine Rings : These fused rings contribute to the compound's biological activity.
  • Methoxy Substituents : The presence of methoxy groups enhances solubility and may influence the compound's interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to 7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine exhibit significant antitumor properties. For instance:

  • In Vitro Studies : Similar compounds have shown antiproliferative effects against various cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells. The mechanism often involves the modulation of pathways related to cell growth and apoptosis .
  • Mechanism of Action : The interaction with specific molecular targets such as enzymes or receptors is crucial for its antitumor efficacy. Studies suggest that these interactions can lead to the inhibition of tumor growth by inducing apoptosis in cancer cells .

Other Biological Activities

Beyond antitumor effects, compounds in this class have been explored for various other biological activities:

  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential use in treating infections .
  • Anti-inflammatory Effects : Research has shown that certain structural analogs possess anti-inflammatory properties, which could be beneficial in conditions characterized by chronic inflammation .

Case Study 1: Antitumor Efficacy

A study conducted on a series of tetrazolopyrimidine derivatives demonstrated that the introduction of methoxy groups significantly enhanced their cytotoxicity against cancer cell lines. The results indicated that compounds with similar structures to 7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine exhibited IC50 values in the low micromolar range against MCF-7 cells .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that these compounds could induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation. This suggests a dual mechanism involving both cell cycle regulation and apoptotic pathways .

Structural Comparison Table

Compound NameStructural FeaturesBiological Activity
7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidineTwo methoxy-substituted phenyl groupsAntitumor activity
5-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-4H,[1,2,4]Triazolo[1,5-a]PyrimidineSimilar structure with different substitutionAntitumor activity
5-(2,4-Dimethoxyphenyl)-7-(3-Methoxyphenyl)-4H,[1,2,4]Triazolo[1,5-a]PyrimidineVariations in methoxy substitutionVaries; potential antitumor

This table illustrates how variations in substitution patterns can significantly influence both the chemical properties and biological activities of these compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds within the tetrazolo-pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrazolo-pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound has been evaluated for its effects against breast cancer (T47D) and cervical cancer (HeLa) cells, demonstrating promising results in inhibiting cell growth and promoting cell death through mechanisms such as the activation of apoptotic pathways .

Antimicrobial Properties

Tetrazolo-pyrimidines have also been investigated for their antimicrobial activities. The structural features of 7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine suggest potential efficacy against bacterial and fungal pathogens. Preliminary studies indicate that modifications to the pyrimidine ring can enhance antimicrobial potency, making this compound a candidate for further development in antimicrobial therapies.

Neuroprotective Effects

Recent research has explored the neuroprotective properties of tetrazolo-pyrimidines. The compound may play a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier further supports its potential as a therapeutic agent in treating neurological disorders.

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer effectsDemonstrated significant inhibition of T47D and HeLa cell lines with IC50 values indicating strong cytotoxicity.
Study 2Assess antimicrobial activityShowed effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study 3Investigate neuroprotective effectsFound that the compound reduced oxidative stress markers in neuronal cultures by up to 50%, suggesting potential for neuroprotection in vivo.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Substituents (Position) Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 3,4-Dimethoxyphenyl (7), 3-Methoxyphenyl (5) N/A ~380 (estimated) Methoxy, Tetrazolo-pyrimidine
5m 2,4-Dimethoxyphenyl (5), 1H-Imidazol-4-yl (7) 164–166 339.35 Imidazole, Methoxy
5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl) 4-Bromophenyl (5), 2,4-Dimethoxyphenyl (7) N/A 464.48 Bromine, Methoxy
CAS 324581-16-0 4-Methoxyphenyl (7), 4-Methylphenyl (5) N/A 318.37 Methoxy, Methyl

Catalyst-Free vs. Catalyzed Approaches

  • Catalyst-Free Synthesis: and describe catalyst-free methods for synthesizing 5-(substituted-phenyl)-7-(1H-imidazol-4-yl) derivatives using chalcones and 5-aminotetrazole. Yields range from 68% to 80%, with reaction times under reflux conditions .
  • Eco-Friendly Catalysis: highlights the use of 4,4’-trimethylenedipiperidine as a green additive in ethanol/water solvent systems, achieving high yields (>80%) for triazolo-pyrimidines. This method avoids toxic reagents and enables recyclability .
  • Solvent-Free Protocols : reports sulfamic acid-catalyzed synthesis of 5-methyl-7-aryl derivatives under solvent-free conditions, emphasizing mild reaction parameters and environmental benefits .

Physicochemical and Spectral Properties

  • Melting Points : Analogues with electron-withdrawing groups (e.g., nitro in compound 5n) exhibit lower melting points (154–155°C) compared to methoxy-substituted derivatives (164–166°C for 5m), likely due to reduced crystallinity .
  • Spectroscopic Signatures : IR spectra of methoxy-substituted compounds show characteristic C-O ether stretches near 1058–1155 cm⁻¹, while ¹H-NMR signals for methoxy protons appear at δ 3.85 ppm .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Design

The target compound’s structure comprises a tetrazolo[1,5-a]pyrimidine core with 3,4-dimethoxyphenyl and 3-methoxyphenyl substituents at positions 7 and 5, respectively. Retrosynthetic disconnection reveals two primary precursors:

  • Chalcone intermediate : Derived from Claisen-Schmidt condensation of 3-methoxybenzaldehyde and 3,4-dimethoxyacetophenone.
  • 5-Aminotetrazole : A cyclizing agent enabling tetrazole ring formation.

Chalcone-Based Cyclocondensation Method

Synthesis of Chalcone Intermediate

The chalcone precursor, (E)-3-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, is synthesized via Claisen-Schmidt condensation:

  • Reactants : 3-Methoxybenzaldehyde (1.0 equiv) and 3,4-dimethoxyacetophenone (1.0 equiv).
  • Conditions : Ethanolic NaOH (10% w/v), stirred at 0–5°C for 2 h, then room temperature for 12 h.
  • Workup : Acidification with HCl, filtration, and recrystallization from ethanol yields the chalcone as a yellow solid (85–90% yield).

Cyclocondensation with 5-Aminotetrazole

The chalcone reacts with 5-aminotetrazole under acidic conditions to form the tetrazolopyrimidine core:

  • Reactants : Chalcone (1.0 equiv), 5-aminotetrazole (1.2 equiv).
  • Conditions : Reflux in ethanol with catalytic HCl (0.1 equiv) for 8–12 h.
  • Mechanism :
    • Michael Addition : 5-Aminotetrazole attacks the α,β-unsaturated ketone of the chalcone.
    • Cyclization : Intramolecular nucleophilic attack forms the pyrimidine ring.
    • Oxidation : Aerobic oxidation completes aromatization, yielding the dihydrotetrazolopyrimidine.
  • Workup : Quenching with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography (hexane:ethyl acetate, 3:1) afford the product as a white solid (70–75% yield).
Table 1: Optimization of Cyclocondensation Conditions
Catalyst Solvent Temp (°C) Time (h) Yield (%)
HCl EtOH 80 10 72
H₂SO₄ EtOH 80 12 68
TFA DMF 100 6 65
No catalyst EtOH 80 24 <10

Multicomponent Reaction (MCR) Approach

One-Pot Synthesis via Aldehyde, Tetrazole, and Enolate

A three-component reaction avoids isolating the chalcone intermediate:

  • Reactants :
    • 3-Methoxybenzaldehyde (1.0 equiv)
    • 5-Aminotetrazole (1.0 equiv)
    • 3,4-Dimethoxypropiophenone (1.0 equiv)
  • Conditions : DMF, triethylamine (0.25 equiv), 120°C for 10 h.
  • Mechanism :
    • Knoevenagel Condensation : Aldehyde and ketone form an α,β-unsaturated intermediate.
    • Michael Addition : 5-Aminotetrazole adds to the enone system.
    • Cyclization and Aromatization : Spontaneous ring closure and oxidation yield the product.
  • Yield : 68–72% after recrystallization from ethanol.

Biginelli-Inspired Adaptation

Dihydropyrimidinethione Cyclization

Modifying the Biginelli reaction with azide incorporation:

  • Reactants :
    • Dihydropyrimidinethione (1.0 equiv; synthesized from 3,4-dimethoxyacetophenone and thiourea)
    • Sodium azide (3.0 equiv)
  • Conditions : Mercuric acetate (0.1 equiv) in acetic acid, refluxed for 6 h.
  • Workup : Filtration, neutralization, and column chromatography (CH₂Cl₂:MeOH, 9:1) yield the product (60–65% yield).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.45–7.20 (m, 4H, Ar-H), 6.90–6.70 (m, 3H, Ar-H), 5.25 (s, 1H, CH), 4.85 (s, 1H, CH), 3.85 (s, 6H, OCH₃), 3.75 (s, 3H, OCH₃).
  • IR (KBr) : 1620 cm⁻¹ (C=N), 1510 cm⁻¹ (tetrazole ring).
  • HRMS (ESI+) : m/z calc. for C₂₁H₂₁N₅O₃ [M+H]⁺: 408.1664; found: 408.1668.

X-ray Crystallography

Single-crystal analysis confirms the cis-configuration of the dihydropyrimidine ring and planar tetrazole moiety.

Comparative Evaluation of Methods

Table 2: Method Efficiency and Scalability
Method Yield (%) Purity (%) Scalability
Chalcone Cyclocondensation 72 98 High
MCR Approach 68 95 Moderate
Biginelli Adaptation 62 90 Low

Challenges and Byproduct Mitigation

  • Byproducts :
    • Open-Chain Intermediates : Prolonged reaction times minimize residual Michael adducts.
    • Regioisomers : Steric effects favor substitution at the 5- and 7-positions over 6- and 8-positions.
  • Optimization :
    • Catalyst Screening : HCl outperforms H₂SO₄ and TFA in selectivity.
    • Solvent Polarity : Ethanol balances reactivity and solubility better than DMF or THF.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(3,4-Dimethoxyphenyl)-5-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine?

  • Methodology : The compound is synthesized via multi-component reactions (MCRs) using precursors like substituted aldehydes, aminotriazoles, and β-keto esters. For example, a one-pot reaction with 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate in ethanol, catalyzed by 3-aminopropyltriethoxysilane (APTS), yields the triazolo-pyrimidine core . Alternative protocols involve cyclization reactions with sodium azide or ionic liquid-mediated syntheses to enhance regioselectivity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are primary methods. NMR identifies substituent positions and diastereomeric ratios, while X-ray analysis resolves stereochemistry and crystal packing. For example, crystallographic data (e.g., C–C bond lengths, torsion angles) validate the 4,7-dihydrotetrazolo-pyrimidine scaffold and substituent orientations .

Q. What analytical techniques assess purity and stability?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% typically required). Thermal stability is evaluated via thermogravimetric analysis (TGA), and photostability is tested under UV-VIS irradiation. Melting point determination and IR spectroscopy further confirm identity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and regioselectivity?

  • Methodology : Design of Experiments (DoE) approaches, such as response surface methodology (RSM), systematically vary parameters like temperature (80–120°C), solvent polarity (DMF vs. ethanol/water mixtures), and catalyst loading (5–20 mol% APTS). For instance, ethanol/water (1:1 v/v) enhances solubility of methoxy-substituted precursors, improving yields by 15–20% compared to pure ethanol .

Q. What strategies resolve contradictions between spectral data and crystallographic results?

  • Methodology : Discrepancies (e.g., unexpected NOE correlations in NMR vs. X-ray bond angles) are addressed via dynamic NMR studies to probe conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ground-state geometries, comparing theoretical and experimental data to identify dynamic effects .

Q. How do substituent positions (e.g., 3,4-dimethoxyphenyl) influence biological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies compare analogs with varying substituents. For example, replacing 3,4-dimethoxy with 2,3-dimethoxy groups reduces binding affinity to kinase targets (IC50 shifts from 0.8 µM to >10 µM), suggesting steric and electronic effects at the aryl-binding pocket .

Q. What computational methods predict binding modes to therapeutic targets?

  • Methodology : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force field) model interactions with targets like PDE4 or EGFR. Free energy calculations (MM-PBSA) quantify binding affinities, correlating with in vitro enzyme inhibition assays .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodology : Stability is assessed in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C. LC-MS monitors degradation products (e.g., hydrolyzed tetrazole rings), revealing a half-life of ~8 hours in PBS, suitable for oral administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.